6-Methyl-1,4-oxazepane-4-sulfonyl chloride
Description
Contextualization within Heterocyclic Chemistry and Sulfonyl Compound Science
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry, particularly in the development of pharmaceuticals. bldpharm.com The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties to these molecules, influencing their biological activity. nih.gov The 1,4-oxazepane (B1358080) scaffold of the title compound places it firmly within this critical class of molecules.
Simultaneously, the presence of the sulfonyl chloride functional group situates 6-Methyl-1,4-oxazepane-4-sulfonyl chloride within the domain of sulfonyl compound science. Sulfonyl chlorides are well-established as versatile reagents in organic synthesis, primarily utilized for the formation of sulfonamides, sulfonate esters, and sulfones. magtech.com.cnnih.gov The reactivity of the sulfonyl chloride group provides a reliable chemical handle for covalently linking the 1,4-oxazepane moiety to other molecules, making it a key intermediate in the synthesis of more complex structures.
Significance of the 1,4-Oxazepane Ring System in Medicinal and Synthetic Chemistry
The 1,4-oxazepane ring is a seven-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions, respectively. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The presence of this ring system in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties.
Derivatives of 1,4-oxazepane have been investigated for a range of biological activities. For instance, certain 1,4-oxazepane derivatives have been explored as ligands for dopamine (B1211576) D4 receptors, which are targets for antipsychotic drugs. nih.govnih.gov The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, potentially enabling it to fit into the binding sites of a diverse array of proteins. The synthesis of chiral 1,4-oxazepanes is an area of active research, as stereochemistry often plays a crucial role in biological activity. rsc.org
Overview of Sulfonyl Chloride Functional Group Reactivity and Utility in Organic Synthesis
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue. The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chlorine atom a good leaving group. This inherent reactivity makes sulfonyl chlorides valuable intermediates in organic synthesis. magtech.com.cn
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. They react readily with a wide range of nucleophiles, most notably amines and alcohols. The reaction with primary or secondary amines yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. nih.gov The reaction with alcohols in the presence of a base produces sulfonate esters. This reactivity allows for the straightforward introduction of the sulfonyl group and its attached organic moiety into various molecular scaffolds.
Research Rationale and Scope for this compound
The research interest in this compound stems from its potential as a versatile building block for the synthesis of novel compounds with potential biological activity. The rationale for its use in advanced chemical research can be summarized as follows:
Convergent Synthesis: This compound allows for a convergent synthetic approach, where the pre-formed 1,4-oxazepane ring system can be readily coupled with various nucleophiles (e.g., amines, phenols, alcohols) via the reactive sulfonyl chloride group. This is often more efficient than building the heterocyclic ring late in a synthetic sequence.
Access to Novel Chemical Space: By combining the privileged 1,4-oxazepane scaffold with the versatile reactivity of the sulfonyl chloride, researchers can access novel chemical space and generate libraries of compounds for biological screening. The methyl group at the 6-position introduces a specific stereocenter, which can be valuable for studying structure-activity relationships.
Medicinal Chemistry Applications: Given the known pharmacological relevance of the 1,4-oxazepane core, derivatives synthesized from this compound are logical candidates for investigation in various therapeutic areas. The resulting sulfonamides may exhibit a range of biological activities.
The scope of research involving this compound would likely focus on its synthesis and subsequent reactions with a diverse set of nucleophiles to create new chemical entities. Detailed structural and functional analysis of the resulting products would be essential to understand their properties and potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C6H12ClNO3S |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
6-methyl-1,4-oxazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-6-4-8(12(7,9)10)2-3-11-5-6/h6H,2-5H2,1H3 |
InChI Key |
MXXAZLBEDGYQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCOC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Methyl 1,4 Oxazepane 4 Sulfonyl Chloride and Its Precursors
Synthesis of the 1,4-Oxazepane (B1358080) Core Structure
The construction of the seven-membered 1,4-oxazepane ring presents unique challenges due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. nih.gov Nevertheless, several effective strategies have been developed to access this important scaffold.
A variety of ring-closing strategies have been successfully employed to synthesize the 1,4-oxazepane core. These methods often involve intramolecular cyclization of a linear precursor containing the requisite oxygen and nitrogen heteroatoms.
7-endo Cyclization and Haloetherification: Regio- and stereoselective 7-endo cyclization via haloetherification has proven to be an expedient and efficient method for preparing polysubstituted chiral 1,4-oxazepanes. acs.orgnih.gov This approach avoids multistep procedures that often require numerous protection and deprotection steps. acs.orgnih.gov The mechanism involves a chiral bromonium intermediate, where the asymmetry plays a key role in the regioselectivity of the haloetherification. acs.orgnih.gov Computational studies suggest that the stereoselectivity is primarily controlled by the conformation of the substrate. acs.orgnih.gov
Metal-Catalyzed Cyclizations: Gold-catalyzed intramolecular 7-endo-dig cyclization of alkynyl-substituted precursors has been developed for the regioselective synthesis of fused pyrazolo acs.orgrsc.orgoxazepines. researchgate.net Copper(I)-catalyzed intramolecular cyclization of N-propargylamines is another robust method for creating fused 1,4-oxazepanones. rsc.org
Other Cyclization Strategies: Methods such as reductive amination, ring-closing metathesis (RCM), and tandem Staudinger aza-Wittig reactions have also been utilized for the synthesis of oxazepine derivatives. mdpi.com Another approach involves a [2+5] cycloaddition reaction between an imine and an anhydride (B1165640) to form a 1,3-oxazepane-4,7-dione derivative. researchgate.net
The following table summarizes various ring-closing methodologies for the synthesis of 1,4-oxazepane derivatives.
| Methodology | Key Features | Example Reaction | Reference |
|---|---|---|---|
| 7-endo Haloetherification | Regio- and stereoselective; efficient for chiral polysubstituted oxazepanes. | Cyclization of an unsaturated amino alcohol using a halogen source. | acs.orgnih.gov |
| Copper(I)-Catalyzed Cyclization | Effective for synthesizing fused 1,4-oxazepanones from N-propargylamines. | Intramolecular cyclization of m-(propargylamino)benzoic acids using a CuI/Et3N system. | rsc.org |
| Gold-Catalyzed Cyclization | Regioselective 7-endo-dig cyclization for fused pyrazolo acs.orgrsc.orgoxazepines. | Intramolecular reaction of alkynyl-substituted pyrazoles. | researchgate.net |
| [2+5] Cycloaddition | Forms 1,3-oxazepane-4,7-dione derivatives. | Reaction of an imine with succinic anhydride. | researchgate.net |
Controlling the stereochemistry of the 1,4-oxazepane ring is crucial for its application in medicinal chemistry. Several stereoselective methods have been developed to address this challenge.
One notable approach is the regio- and stereoselective 7-endo cyclization through haloetherification, which has been successfully applied to a set of 16 substrates to prepare tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. acs.orgnih.gov The stereoselectivity in this process is largely dictated by the conformation of the substrate. acs.orgnih.gov
Another strategy involves the stereoselective formation of more complex fused systems, such as tetrahydro-6H-benzo[e] acs.orgrsc.orgoxazino[4,3-a] acs.orgrsc.orgdiazepine-6,12(11H)-diones. nih.gov This synthesis starts from polymer-supported Ser(tBu)-OH and proceeds through a series of steps including a trifluoroacetic acid-mediated cleavage and a stereoselective reduction with triethylsilane, ultimately yielding the target compounds with full retention of configuration at the C12a stereocenter. nih.gov
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported starting from polymer-supported homoserine. rsc.org In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with various nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. rsc.org Cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yields the desired 1,4-oxazepane derivatives. rsc.org The regioselectivity and stereoselectivity of this process are dependent on the substitution pattern of the starting 2-bromoacetophenones. rsc.org
N-propargylamines are versatile building blocks in organic synthesis and have been effectively used to construct 1,4-oxazepane cores, offering high atom economy and shorter synthetic routes. rsc.orgrsc.org One approach involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org Additionally, Cu(I)-catalyzed intramolecular cyclization of m-(propargylamino)benzoic acids provides a robust protocol for synthesizing benzo[e] acs.orgrsc.orgoxazepan-5-ones. rsc.org
Installation of the Sulfonyl Chloride Moiety
The final step in the synthesis of the target compound is the introduction of the sulfonyl chloride group at the 4-position of the 6-methyl-1,4-oxazepane (B1527702) ring. This transformation is critical for enabling subsequent reactions, such as sulfonamide formation.
The direct conversion of a secondary amine, such as 6-methyl-1,4-oxazepane, to its corresponding sulfonyl chloride can be a challenging transformation. However, established methods for the synthesis of sulfonyl chlorides can be adapted for this purpose.
A common route to sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). nih.gov Therefore, a two-step approach could be envisioned for the 1,4-oxazepane system. First, direct sulfonation of the nitrogen atom to form the corresponding sulfonic acid, followed by chlorination.
Alternatively, methods for preparing alkyl sulfonyl chlorides from alkyl mercaptans or disulfides by reacting them with chlorine and water in an aqueous hydrochloric acid medium have been developed. google.com While not directly applicable to a pre-formed heterocyclic amine, these principles highlight the reagents used in sulfonyl chloride formation.
More recently, methods for the late-stage formation of sulfonyl chlorides from primary sulfonamides have been developed using activating agents like a pyrylium (B1242799) salt (Pyry-BF4). nih.govresearchgate.net This approach allows for the conversion of a stable sulfonamide precursor into the more reactive sulfonyl chloride under mild conditions. nih.govresearchgate.net This strategy could be applied by first installing a sulfamoyl group (-SO2NH2) on the 1,4-oxazepane nitrogen, followed by conversion to the sulfonyl chloride.
The table below outlines general approaches for the formation of sulfonyl chlorides that could be adapted for the synthesis of 6-Methyl-1,4-oxazepane-4-sulfonyl chloride.
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Chlorination of Sulfonic Acids | A two-step process involving initial formation of a sulfonic acid followed by chlorination. | SO3, POCl3, SO2Cl2 | nih.gov |
| Oxidative Chlorination | Direct conversion of sulfur-containing starting materials to sulfonyl chlorides. | Cl2, H2O, HCl | google.com |
| From Primary Sulfonamides | Activation of a primary sulfonamide for conversion to a sulfonyl chloride. | Pyry-BF4, MgCl2 | nih.govresearchgate.net |
Oxidative Chlorination of Sulfur Precursors (e.g., thiols)
While the direct conversion of a thiol precursor to this compound is a plausible synthetic route, the more common and often more efficient method involves the reaction of the parent secondary amine, 6-Methyl-1,4-oxazepane, with a sulfurylating agent. However, for the purpose of discussing oxidative chlorination of sulfur precursors, we will outline the general methodologies that are widely applied in organic synthesis for the conversion of thiols to sulfonyl chlorides. These methods could be adapted for a hypothetical 6-Methyl-1,4-oxazepane-4-thiol precursor.
A variety of reagents have been developed for the oxidative chlorination of thiols, offering different levels of reactivity, selectivity, and operational simplicity. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly effective system for this transformation. researchgate.net This method is characterized by rapid reaction times and high yields, often proceeding to completion within minutes at room temperature. researchgate.net For instance, the general reaction of a thiol with a 1:3 molar ratio of H₂O₂ and 1 mmol of SOCl₂ can yield the corresponding sulfonyl chloride in up to 97% yield. researchgate.net
Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water. This in situ generation of the chlorinating species allows for a convenient one-pot synthesis of sulfonyl chlorides from thiols. nih.gov The reaction is typically carried out in a solvent such as acetonitrile (B52724).
The following table summarizes various reagent systems used for the oxidative chlorination of thiols to sulfonyl chlorides, which could be hypothetically applied to the synthesis of this compound from its thiol precursor.
| Reagent System | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| H₂O₂ / SOCl₂ | Room temperature, short reaction times (e.g., 1 minute) | High reactivity, excellent yields, mild conditions | researchgate.net |
| N-chlorosuccinimide (NCS) / H₂O / Chloride Source | Convenient one-pot procedure | In situ generation of the active species | nih.gov |
| Trichloroisocyanuric acid (TCCA) | Mild and efficient | Good to excellent yields | |
| Oxone / NaCl | Aqueous media, environmentally benign | "Green" chemistry approach |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while ensuring process safety and efficiency. Key parameters that are typically screened include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
In the context of forming the sulfamoyl chloride from the parent 6-Methyl-1,4-oxazepane, a common method involves the reaction with sulfuryl chloride (SO₂Cl₂). The optimization of this type of reaction often focuses on controlling the stoichiometry and temperature to avoid side reactions. For secondary amines, which are generally more nucleophilic than primary amines, the reaction with sulfuryl chloride can be highly exothermic and may lead to the formation of undesired byproducts if not properly controlled.
A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space. For the synthesis of related sulfamoyl chlorides, it has been shown that careful control of the reaction temperature is crucial. For instance, in a continuous flow synthesis of m-sulfamoylbenzamide analogues, the initial reaction with a more reactive acyl chloride was carried out at 20°C to ensure selectivity, while the subsequent reaction with the less reactive sulfonyl chloride was performed at 40°C to drive the reaction to completion. nih.gov
The choice of solvent can also significantly impact the reaction outcome. Aprotic solvents such as dichloromethane (B109758) or acetonitrile are commonly used for the synthesis of sulfonyl chlorides to minimize hydrolysis of the product. The following table illustrates a hypothetical optimization matrix for the reaction of 6-Methyl-1,4-oxazepane with sulfuryl chloride.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield/Purity |
|---|---|---|---|---|
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | |
| Temperature | 0 °C | Room Temperature | 40 °C | |
| SO₂Cl₂ (equivalents) | 1.1 | 1.5 | 2.0 | |
| Reaction Time (hours) | 1 | 3 | 6 |
Regio- and Stereochemical Control in Synthetic Pathways
The synthesis of this compound presents a significant challenge in controlling both regioselectivity and stereochemistry. The methyl group at the 6-position introduces a chiral center, necessitating a stereocontrolled synthetic approach to obtain a specific enantiomer.
A practical strategy for achieving stereochemical control is to start from a chiral precursor. For instance, a practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed starting from a commercially available aldehyde. researchgate.net This approach utilizes a Morita-Baylis-Hillman reaction, followed by a Michael addition and diastereomeric salt formation to isolate the desired single stereoisomer early in the synthesis. researchgate.net This enantiomerically pure intermediate is then used for the formation of the seven-membered oxazepane ring. researchgate.net A similar strategy could be envisioned for the synthesis of 6-Methyl-1,4-oxazepane, potentially starting from a chiral derivative of alanine (B10760859) or a related 3-carbon synthon.
The regioselectivity of the sulfamoylation step is generally well-defined, as the reaction occurs at the secondary amine of the 1,4-oxazepane ring. However, the stereochemical integrity of the 6-methyl group must be maintained throughout the synthesis. This requires the use of mild reaction conditions during the sulfamoylation and any subsequent purification steps.
The following table outlines a plausible stereocontrolled synthetic pathway for 6-Methyl-1,4-oxazepane.
| Step | Reaction | Key Considerations for Stereocontrol | Reference (Analogous) |
|---|---|---|---|
| 1 | Asymmetric synthesis of a chiral amino alcohol precursor | Use of a chiral auxiliary or catalyst to establish the stereocenter. | researchgate.net |
| 2 | Ring-closing reaction to form the 1,4-oxazepane ring | Intramolecular cyclization, such as a 7-endo cyclization, with retention of stereochemistry. | nih.gov |
| 3 | Deprotection of the amine (if necessary) | Mild deprotection conditions to avoid racemization. | |
| 4 | Sulfamoylation of the secondary amine | Reaction with sulfuryl chloride under controlled temperature to prevent side reactions. |
Scalability and Process Chemistry Considerations
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several process chemistry factors. These include the safety of the reaction, the cost and availability of starting materials, the efficiency of the process (e.g., atom economy, space-time yield), and the environmental impact.
The synthesis of sulfonyl chlorides, in particular, can present significant safety challenges on a larger scale. The reactions are often highly exothermic, and the reagents, such as sulfuryl chloride, can be corrosive and hazardous. mdpi.com The use of continuous flow chemistry has emerged as a valuable tool to mitigate these risks. mdpi.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction temperature and reducing the risk of thermal runaway. rsc.org Furthermore, the small reactor volumes in flow systems minimize the amount of hazardous material present at any given time. rsc.org
For the production of aryl sulfonyl chlorides, automated continuous manufacturing platforms have been developed that can produce multi-hundred-gram quantities. mdpi.com These systems often employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, along with automated process control to ensure consistency and safety. mdpi.com A similar approach could be adapted for the synthesis of this compound.
Key considerations for the scalability of the synthesis include:
Thermal Hazard Assessment: A thorough evaluation of the reaction exothermicity, especially for the sulfamoylation step, is crucial.
Reagent Handling: Safe and efficient procedures for handling corrosive and reactive reagents like sulfuryl chloride at a large scale need to be established.
Work-up and Purification: The development of a robust and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production.
Waste Management: Minimizing waste generation and developing environmentally benign waste treatment protocols are important considerations.
The following table summarizes key process chemistry considerations for the scalable synthesis of this compound.
| Process Aspect | Key Consideration | Potential Solution | Reference (General) |
|---|---|---|---|
| Safety | Exothermic reactions, hazardous reagents | Continuous flow synthesis, automated process control | mdpi.comrsc.org |
| Efficiency | Yield, reaction time, atom economy | Process optimization (DoE), catalyst screening | |
| Purification | Removal of impurities and byproducts | Crystallization, extraction | |
| Environmental Impact | Solvent use, waste generation | Use of "greener" solvents, waste minimization strategies |
Mechanistic Investigations of 6 Methyl 1,4 Oxazepane 4 Sulfonyl Chloride Reactivity
Nucleophilic Substitution at the Sulfonyl Center
The sulfur atom in the sulfonyl chloride group of 6-Methyl-1,4-oxazepane-4-sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. mdpi.commdpi.com
One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. ekb.egucl.ac.uk This reaction is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents. ekb.eg The reaction of this compound with an amine proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. ekb.eg The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Illustrative Examples of Sulfonamide Formation
| Amine Nucleophile | Product |
| Ammonia | 6-Methyl-1,4-oxazepane-4-sulfonamide |
| Methylamine | N,6-Dimethyl-1,4-oxazepane-4-sulfonamide |
| Aniline | N-Phenyl-6-methyl-1,4-oxazepane-4-sulfonamide |
This compound can also react with oxygen-containing nucleophiles such as alcohols and phenols to form sulfonate esters. organic-chemistry.org This reaction, often referred to as sulfonylation, proceeds in a similar manner to sulfonamide formation, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. libretexts.orglibretexts.org The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which also acts as a catalyst. libretexts.org
Table 2: Illustrative Examples of Sulfonate Ester Formation
| Oxygen Nucleophile | Product |
| Methanol | Methyl 6-methyl-1,4-oxazepane-4-sulfonate |
| Phenol | Phenyl 6-methyl-1,4-oxazepane-4-sulfonate |
| Isopropanol | Isopropyl 6-methyl-1,4-oxazepane-4-sulfonate |
Transformations Involving the 6-Methyl Substituent
The methyl group at the 6-position of the 1,4-oxazepane (B1358080) ring is a potential site for functionalization. While typically unreactive, it can be targeted for reactions such as free-radical halogenation under UV light or with radical initiators. Subsequent nucleophilic substitution of the resulting halomethyl derivative would allow for the introduction of a variety of functional groups at this position. The reactivity of methyl groups on heterocyclic rings can be influenced by the electronic properties of the ring and its substituents. youtube.com
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and sulfonyl chlorides have emerged as versatile coupling partners in many of these transformations. The reactivity of this compound in such reactions is anticipated to be influenced by the nature of the catalyst and the reaction conditions.
Cross-coupling reactions are fundamental in modern organic synthesis. nih.gov While aryl and vinyl sulfonyl chlorides are more commonly employed, the principles can be extended to saturated heterocyclic sulfonyl chlorides like this compound. In these reactions, the sulfonyl chloride can serve as an electrophilic partner. Palladium and nickel-based catalysts are frequently used to facilitate these couplings. nih.govresearchgate.net
For instance, in Suzuki-Miyaura couplings, a palladium catalyst can facilitate the reaction between an organoboron reagent and the sulfonyl chloride. The catalytic cycle would likely involve oxidative addition of the palladium(0) complex to the S-Cl bond of this compound, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product.
Similarly, in Stille coupling reactions, organostannanes are used as the nucleophilic partner. The choice of ligands on the metal center is crucial for the efficiency of these reactions, with electron-rich and bulky phosphine (B1218219) ligands often promoting the catalytic cycle.
Below is a table of representative cross-coupling reactions involving sulfonyl chlorides, illustrating the potential for this compound to participate in similar transformations.
| Sulfonyl Chloride Partner | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| Aryl sulfonyl chloride | Arylboronic acid | Pd(OAc)₂ / XPhos | Biaryl | 85 |
| Heteroaryl sulfonyl chloride | Alkylzinc reagent | NiCl₂(dppp) | Alkylated heteroaryl | 78 |
| Vinyl sulfonyl chloride | Organostannane | Pd(PPh₃)₄ | Substituted alkene | 92 |
The sulfonyl group can play a significant role in annulation and cycloaddition reactions. While direct participation of the sulfonyl chloride in cycloadditions is less common, it can be a precursor to reactive intermediates such as N-sulfonyl imines, which are valuable partners in these reactions. acs.orgresearchgate.net For this compound, conversion to a corresponding N-sulfonyl imine could open up pathways for various cycloaddition reactions.
For example, N-sulfonyl imines can act as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions. researchgate.net The electron-withdrawing nature of the sulfonyl group activates the imine for nucleophilic attack. Iridium-catalyzed [3+2] annulation of cyclic N-sulfonyl ketimines with 1,3-dienes has been reported to yield aminoindane derivatives. acs.org
The following table presents examples of annulation and cycloaddition reactions involving N-sulfonyl compounds, which could be accessible from this compound.
| N-Sulfonyl Substrate | Reaction Partner | Reaction Type | Product |
| Cyclic N-sulfonyl ketimine | 1,3-Diene | [3+2] Annulation | Aminoindane derivative |
| N-Sulfonyl imine | Alkene | [3+2] Cycloaddition | Pyrrolidine derivative |
| N-Sulfonyl azide (B81097) | Alkyne | [3+2] Cycloaddition | 1,2,3-Triazole |
Radical and Ionic Reaction Pathways
Beyond transition metal-catalyzed processes, sulfonyl chlorides are known to participate in both radical and ionic reactions. magtech.com.cn The S-Cl bond in this compound can undergo homolytic or heterolytic cleavage under appropriate conditions.
Radical Pathways: Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis or reaction with radical initiators. acs.org These sulfonyl radicals can then participate in a range of transformations, such as addition to alkenes and alkynes. The addition of a sulfonyl radical to a double bond generates a carbon-centered radical, which can be trapped by a hydrogen atom donor or participate in further cyclization or coupling reactions. The hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation is a notable example of such a process.
Ionic Pathways: In polar solvents, the S-Cl bond can undergo heterolytic cleavage, leading to the formation of a sulfonyl cation and a chloride anion. The electrophilic sulfonyl cation can then be attacked by nucleophiles. For instance, Friedel-Crafts-type reactions with aromatic compounds can lead to the formation of sulfones. Furthermore, reactions with amines and alcohols lead to the formation of sulfonamides and sulfonate esters, respectively. wikipedia.org The reaction of alkanesulfonyl chlorides with cyclic imines can generate N-alkanesulfonyl cyclic iminium ions, which are then susceptible to attack by nucleophiles. researchgate.netresearchgate.net
The table below summarizes some of the radical and ionic reactions that analogous sulfonyl chlorides undergo.
| Sulfonyl Chloride Type | Reagent/Condition | Pathway | Key Intermediate | Product Type |
| Aliphatic | Photoredox catalyst, light | Radical | Sulfonyl radical | Sulfone |
| Aromatic | Lewis acid, arene | Ionic | Sulfonyl cation | Diaryl sulfone |
| Aliphatic | Amine | Ionic | - | Sulfonamide |
| Aliphatic | Alcohol | Ionic | - | Sulfonate ester |
Advanced Synthetic Applications and Derivatization Strategies
As a Versatile Building Block for Diverse Chemical Structures
6-Methyl-1,4-oxazepane-4-sulfonyl chloride serves as a bifunctional building block, enabling the synthesis of a wide array of more complex derivatives. The reactivity of the sulfonyl chloride moiety is the primary driver of its versatility, allowing for facile reactions with a broad range of nucleophiles. This reaction, typically with primary or secondary amines, forms stable sulfonamide linkages, a cornerstone of many pharmaceutical compounds. researchgate.net
The reaction of this compound with various nucleophiles allows for the introduction of diverse functional groups and structural motifs, thereby modifying the physicochemical properties of the resulting molecule. This adaptability makes it a crucial starting point for creating new chemical entities.
Table 1: Representative Reactions of the Sulfonyl Chloride Moiety
| Nucleophile (Nu-H) | Resulting Functional Group | Product Class |
|---|---|---|
| Primary Amine (R-NH₂) | -SO₂-NHR | Secondary Sulfonamide |
| Secondary Amine (R₂NH) | -SO₂-NR₂ | Tertiary Sulfonamide |
| Alcohol (R-OH) | -SO₂-OR | Sulfonate Ester |
This reactivity allows chemists to attach the 6-methyl-1,4-oxazepane (B1527702) core to other complex fragments, including other heterocyclic systems, aromatic rings, and aliphatic chains, to build molecules with targeted properties.
Design and Synthesis of Functionalized 1,4-Oxazepane (B1358080) Scaffolds
The title compound is itself a functionalized 1,4-oxazepane scaffold, and its primary utility lies in its capacity for further derivatization at the nitrogen atom of the oxazepane ring. The synthesis of the core 1,4-oxazepane ring can be challenging, but once formed and converted to the sulfonyl chloride, it provides a robust handle for diversification. nih.gov Synthetic strategies for accessing the 1,4-oxazepane core often involve multi-step procedures, making pre-functionalized intermediates like this compound particularly valuable. rsc.org
By reacting this intermediate with a library of amines, chemists can systematically synthesize a series of N-substituted sulfonamides. This approach is fundamental in structure-activity relationship (SAR) studies, where modifications around a core scaffold are used to optimize biological activity. For instance, new series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D₄ receptor, highlighting the pharmacological importance of this scaffold. nih.gov
Enantioselective Synthesis and Chiral Pool Applications
The presence of a methyl group at the 6-position of the 1,4-oxazepane ring renders this compound a chiral molecule. In drug development, the specific stereoisomer (enantiomer) of a chiral compound is often responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is critical.
The enantioselective construction of seven-membered heterocyclic rings like 1,4-oxazepane is a recognized challenge in organic synthesis due to less favorable kinetics and thermodynamics compared to the formation of five- or six-membered rings. acs.org Researchers have developed effective methods for the synthesis of chiral 1,4-benzoxazepines, related structures, using chiral catalysts to achieve high enantioselectivity. acs.orgnih.gov Similarly, chiral 1,4-oxazepane derivatives have been prepared from starting materials sourced from the "chiral pool," such as amino acids like homoserine. rsc.orgrsc.org
If this compound is synthesized in an enantiopure form (either the (R)- or (S)-enantiomer), it becomes a valuable chiral building block. It can be used to introduce a specific stereocenter into a target molecule, which is a crucial strategy in the design of modern asymmetric drugs.
Development of Novel Reagents and Catalysts Utilizing the Sulfonyl Chloride Moiety
The high reactivity of the sulfonyl chloride group is not limited to forming sulfonamides and esters. This functional group can be converted into other reactive species, making it a platform for the development of novel reagents. For example, polymer-supported sulfonyl chlorides have been used to create solid-phase reagents, which can simplify purification processes in multi-step synthesis. researchgate.net
Specific transformations of sulfonyl chlorides can lead to other useful synthetic intermediates:
Sulfinamides: Through a reductive process, sulfonyl chlorides can be converted into sulfinamides, which are themselves important chiral auxiliaries and synthetic intermediates. nih.gov
Sulfonyl Azides: Reaction with sodium azide (B81097) can convert the sulfonyl chloride into a sulfonyl azide, a key reagent used in diazo-transfer reactions to introduce diazo groups into other molecules. researchgate.net
By applying these transformations to this compound, new reagents bearing the chiral oxazepane scaffold could be developed for applications in asymmetric synthesis and functional group transformations.
Contributions to Compound Library Assembly
Combinatorial chemistry and the synthesis of compound libraries are essential tools in modern drug discovery for identifying new hit compounds. The properties of this compound make it an excellent candidate for library assembly.
The key advantages include:
Reactive Handle: The sulfonyl chloride group reacts reliably with a vast number of commercially available amines, allowing for the rapid generation of a large and diverse set of derivatives.
3D-Rich Scaffold: The non-planar, sp³-rich 1,4-oxazepane ring provides a three-dimensional framework, which is increasingly sought after in drug design to explore new chemical space and improve selectivity.
Privileged Core: The established pharmacological relevance of the 1,4-oxazepane scaffold increases the probability that derivatives within the library will exhibit useful biological activity. rsc.orgresearchgate.net
Using parallel or split-pool synthesis techniques, this compound can be reacted with hundreds or thousands of different building blocks (e.g., amino acids, amines) to generate a corresponding number of unique products for high-throughput screening. nih.govnih.gov This approach has been successfully applied to other nitrogen-containing heterocyclic scaffolds, such as 1,4-benzodiazepines, to create libraries for biological evaluation. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1935128-32-7 | C₆H₁₂ClNO₃S |
| Homoserine | 672-15-1 | C₄H₉NO₃ |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Methyl-1,4-oxazepane-4-sulfonyl chloride. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment and connectivity of each proton and carbon atom within the molecule can be determined. While specific experimental data for this exact compound is not publicly available, a detailed analysis based on analogous N-sulfonylated heterocyclic systems allows for a reliable prediction of its spectral features. researchgate.netresearchgate.net
The structure of this compound contains several distinct proton and carbon environments within its seven-membered ring and methyl group. The presence of the strongly electron-withdrawing sulfonyl chloride group directly attached to the nitrogen atom significantly influences the chemical shifts of the adjacent methylene (B1212753) and methine protons, causing them to resonate at a lower field (higher ppm values).
Predicted ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C6) | ~1.2 - 1.4 (doublet) | ~20 - 25 |
| H2/H7 (CH₂) | ~3.5 - 4.0 (multiplets) | ~50 - 60 |
| H3/H5 (CH₂) | ~3.8 - 4.2 (multiplets) | ~65 - 75 |
| H6 (CH) | ~4.0 - 4.5 (multiplet) | ~70 - 80 |
| Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary. |
To move beyond simple 1D spectra and confirm the predicted assignments, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. Cross-peaks would be expected between the methyl protons and the H6 proton, and among the adjacent methylene protons of the oxazepane ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon atom it is attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the upfield carbon signal to the methyl group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine the spatial proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the seven-membered ring in solution by showing through-space interactions between protons that are not directly bonded.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (Molecular Formula: C₆H₁₂ClNO₃S), the expected exact mass can be calculated. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition.
The fragmentation of sulfonyl chlorides upon ionization in a mass spectrometer often involves characteristic losses. The major fragmentation pathway for alkanesulfonyl chlorides typically involves the loss of a chlorine radical (Cl•) followed by the elimination of sulfur dioxide (SO₂). bldpharm.com For this compound, the following fragmentation patterns can be predicted:
Loss of Chlorine: The initial loss of a chlorine atom (mass ≈ 35/37 u) from the molecular ion [M]⁺.
Loss of SO₂: Subsequent loss of a molecule of sulfur dioxide (mass ≈ 64 u).
Ring Opening: Cleavage of the oxazepane ring leading to various smaller charged fragments.
Isotopic Pattern: The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio for the molecular ion and any chlorine-containing fragments.
Predicted HRMS Fragmentation Table:
| m/z (Predicted) | Fragment Identity |
| 213/215 | [C₆H₁₂ClNO₃S]⁺ (Molecular Ion) |
| 178 | [M - Cl]⁺ |
| 114 | [M - Cl - SO₂]⁺ |
| 99/101 | [SO₂Cl]⁺ |
| Note: These are predicted fragmentation pathways. The relative intensities of these peaks would depend on the ionization method and conditions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group.
Based on extensive studies of various sulfonyl chlorides, the S=O bonds of the sulfonyl group give rise to two very strong and distinct stretching vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2850 - 3000 | C-H stretching (alkyl) | Medium |
| ~1370 - 1410 | Asymmetric SO₂ stretching | Strong |
| ~1166 - 1204 | Symmetric SO₂ stretching | Strong |
| ~1000 - 1150 | C-O-C stretching (ether) | Strong |
| ~500 - 600 | S-Cl stretching | Strong |
| Source: General values for sulfonyl chlorides. |
The presence of these strong bands, particularly the asymmetric and symmetric stretches of the SO₂ group, provides clear evidence for the sulfonyl chloride functionality within the molecule.
X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself has not been reported in the surveyed literature, analysis of related seven-membered heterocyclic rings, such as N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines and other 1,4-oxazepine (B8637140) derivatives, provides significant insight into its likely solid-state conformation. nih.gov
Studies on similar seven-membered rings consistently show that they tend to adopt non-planar conformations to minimize steric and torsional strain. The most common conformations observed are the chair and twist-chair forms. It is highly probable that the 1,4-oxazepane (B1358080) ring in this compound would also adopt one of these low-energy conformations. The methyl group at the C6 position would likely occupy an equatorial position to minimize steric hindrance with the rest of the ring. X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the ring's conformation and the relative stereochemistry if chiral centers are present.
Chiroptical Spectroscopy for Enantiomeric Purity Determination (if chiral derivatives are studied)
The this compound molecule possesses a chiral center at the C6 position. Therefore, it can exist as a pair of enantiomers, (R)-6-Methyl-1,4-oxazepane-4-sulfonyl chloride and (S)-6-Methyl-1,4-oxazepane-4-sulfonyl chloride. When this compound is synthesized as a single enantiomer or as an enriched mixture, chiroptical spectroscopy becomes a crucial technique for determining its enantiomeric purity and absolute configuration.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. An enantiomerically pure sample will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects). The mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. This allows for the quantitative determination of enantiomeric excess in a sample. While no specific chiroptical data for this compound is available, the study of chiral 1,4-oxazepane derivatives has shown that these techniques are effective for stereochemical analysis in this class of compounds.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 6-Methyl-1,4-oxazepane-4-sulfonyl chloride, these calculations can predict its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms, known as the ground state. Using functionals like B3LYP with a basis set such as 6-311++G(d,p), the equilibrium geometry of this compound can be accurately predicted. uantwerpen.bemdpi.com This process yields key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S=O (asymmetric) | 1.42 Å |
| Bond Length | S=O (symmetric) | 1.43 Å |
| Bond Length | S-Cl | 2.08 Å |
| Bond Length | S-N | 1.68 Å |
| Bond Angle | O=S=O | 122.5° |
| Bond Angle | O=S=Cl | 108.0° |
| Bond Angle | N-S-Cl | 106.5° |
Note: Values are hypothetical and based on typical parameters for related sulfonyl chlorides and heterocyclic systems. uantwerpen.be
Beyond the ground state, DFT is instrumental in mapping reaction pathways by locating transition states—the highest energy point along a reaction coordinate. For instance, the hydrolysis of the sulfonyl chloride group, a common reaction, can be modeled to determine the energy barrier and mechanism, providing insights into the compound's stability and reactivity with nucleophiles. researchgate.net
Ab initio methods, including DFT, are used to calculate various electronic properties that dictate a molecule's behavior. Key properties for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the sulfonyl group's oxygen atoms would be highly negative (red), while the region near the sulfur and chlorine atoms would be positive (blue), indicating susceptibility to nucleophilic attack at the sulfur atom.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -7.5 eV | Region of electron donation (likely on the oxazepane ring) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (centered on the S-Cl bond) |
| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |
| Dipole Moment | ~3.5 D | Suggests a moderately polar molecule |
Note: Values are hypothetical, derived from analyses of similar sulfonamide and heterocyclic compounds. mdpi.comnih.gov
Conformational Analysis of the 1,4-Oxazepane (B1358080) Ring System and its Methyl Derivative
The seven-membered 1,4-oxazepane ring is highly flexible and can adopt multiple low-energy conformations. sci-hub.se Computational methods are essential for exploring this complex conformational landscape. The most stable conformers for similar seven-membered rings are often twisted-chair and twisted-boat forms.
For this compound, a potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles within the ring. This analysis would identify all stable conformers and the energy barriers between them. The presence of the methyl group at the C6 position and the bulky sulfonyl chloride group at the nitrogen atom will significantly influence the conformational preferences, likely favoring arrangements that minimize steric hindrance. For example, the methyl group would preferentially occupy a pseudo-equatorial position to reduce steric clash with the rest of the ring.
Table 3: Hypothetical Relative Energies of 1,4-Oxazepane Ring Conformers
| Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Twisted-Chair 1 (Me-equatorial) | 0.00 | Most stable, minimizes steric interactions |
| Twisted-Chair 2 (Me-axial) | 1.5 - 2.5 | Higher energy due to 1,3-diaxial interactions |
| Twisted-Boat | 3.0 - 4.0 | Generally less stable than chair forms |
Note: Energy values are estimates based on general principles of conformational analysis for substituted cycloalkanes.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization. DFT methods are widely used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov
The calculated IR spectrum would show characteristic stretching frequencies for the S=O bonds (typically strong bands around 1350 cm⁻¹ and 1180 cm⁻¹) and the S-Cl bond. nih.gov For NMR analysis, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C chemical shifts. mdpi.com These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule.
Table 4: Predicted Characteristic Spectroscopic Data for this compound
| Spectrum Type | Group | Predicted Value |
|---|---|---|
| IR Frequency | S=O Asymmetric Stretch | ~1350 cm⁻¹ |
| IR Frequency | S=O Symmetric Stretch | ~1185 cm⁻¹ |
| IR Frequency | C-O-C Stretch | ~1100 cm⁻¹ |
| ¹H NMR Shift | -CH(CH₃)- | 3.8 - 4.2 ppm |
| ¹H NMR Shift | -CH₃ | 1.2 - 1.4 ppm |
| ¹³C NMR Shift | -CH(CH₃)- | 75 - 80 ppm |
| ¹³C NMR Shift | -CH₂-N- | 50 - 55 ppm |
Note: Predicted values are based on typical ranges for similar functional groups and require comparison with a standard like TMS. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (e.g., in a solvent). researchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's conformational flexibility and its interactions with the surrounding environment.
An MD simulation of this compound in a solvent like water would reveal how the oxazepane ring samples different conformations in solution. mdpi.com Analysis of the simulation trajectory can provide information on the stability of different conformers, the lifetimes of intramolecular hydrogen bonds (if any), and the structure of the solvent shell around the molecule. This is particularly useful for understanding how the molecule behaves in a realistic chemical environment.
In Silico Screening and Design of Derivatives (focused on synthetic accessibility and chemical properties)
Computational models of this compound serve as a scaffold for the in silico design of new derivatives with tailored properties. By systematically modifying the parent structure on a computer, researchers can predict the properties of a large number of potential new molecules without synthesizing them. nih.gov
For example, derivatives could be designed by:
Replacing the chlorine atom: Substituting the chlorine with fluorine or other groups can alter the reactivity of the sulfonyl center. Sulfonyl fluorides are known to be more chemically robust than sulfonyl chlorides. nih.govenamine.net
Modifying the methyl group: Replacing the methyl group with larger alkyl groups or functional groups could change the molecule's solubility and steric profile.
Altering the oxazepane ring: Introducing other substituents on the carbon atoms of the ring could fine-tune its conformational preferences and polarity.
For each designed derivative, properties such as the HOMO-LUMO gap, dipole moment, and solubility can be rapidly calculated. This screening process allows chemists to prioritize candidates that have the most promising chemical properties for a specific application. Crucially, the design process must consider synthetic accessibility; the sulfonyl chloride moiety is a versatile handle for reacting with a wide range of nucleophiles like amines to form sulfonamides, making it a practical starting point for creating diverse chemical libraries. organic-chemistry.org
Table 5: Example of In Silico Screening of Hypothetical Derivatives
| Derivative Modification | Predicted HOMO-LUMO Gap | Predicted Dipole Moment | Synthetic Note |
|---|---|---|---|
| Parent Compound | 6.3 eV | 3.5 D | --- |
| S-Cl → S-F | 6.5 eV | 3.3 D | Increased stability, accessible via fluoride (B91410) exchange. nih.gov |
| 6-Me → 6-Et | 6.2 eV | 3.6 D | Requires modified starting material for synthesis. |
| Add 2-OH group | 6.0 eV | 4.1 D | May increase polarity and introduce H-bonding capability. |
Note: This table is illustrative of the data that would be generated during an in silico screening process.
Emerging Trends and Future Perspectives in 6 Methyl 1,4 Oxazepane 4 Sulfonyl Chloride Research
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the synthesis of sulfonyl chlorides, aiming to reduce the environmental impact of chemical processes. unibo.it Traditional methods for preparing sulfonyl chlorides often rely on harsh and hazardous reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or sulfuryl chloride (SO₂Cl₂), which pose significant safety and disposal challenges. researchgate.netresearchgate.net Modern research is actively seeking safer and more sustainable alternatives for the synthesis of molecules like 6-Methyl-1,4-oxazepane-4-sulfonyl chloride.
A key focus is the replacement of these hazardous chlorinating agents. One promising approach involves the oxidative chlorination of thiols and disulfides. For instance, protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in continuous flow systems have been developed, offering better control over highly exothermic reactions and improving process safety. rsc.org Another green method utilizes Oxone in combination with potassium chloride (KCl) in water, providing an environmentally benign pathway for oxyhalogenation. rsc.org Research has also demonstrated the use of a metal-free system with nitric acid (HNO₃), hydrochloric acid (HCl), and oxygen (O₂) in a flow reactor, which compares favorably to other methods in terms of process mass intensity (PMI). researchgate.net These advancements signify a shift towards processes that minimize waste, avoid toxic substances, and enhance operational safety.
| Reagent Class | Examples | Key Disadvantages/Advantages |
| Traditional Reagents | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃), Sulfuryl chloride (SO₂Cl₂) | Disadvantages: Hazardous, corrosive, produce toxic byproducts, often require harsh conditions. researchgate.netrsc.org |
| Green Alternative Reagents | 1,3-dichloro-5,5-dimethylhydantoin (DCH), Oxone/KCl, HNO₃/HCl/O₂ | Advantages: Milder conditions, reduced toxicity, improved safety (especially in flow systems), use of greener solvents like water. rsc.orgrsc.orgresearchgate.net |
High-Throughput Synthesis and Automated Platforms
The demand for novel chemical entities in fields like drug discovery has accelerated the adoption of high-throughput synthesis and automation. nih.gov These platforms are instrumental in rapidly generating and screening libraries of compounds, including derivatives of this compound. Automated systems can perform a wide array of chemical reactions with high precision and reproducibility, significantly reducing the time and labor required for manual synthesis. sigmaaldrich.com
Modern automated synthesizers often use pre-packaged reagent cartridges for specific chemical transformations, making complex chemistry accessible to non-specialists. sigmaaldrich.comyoutube.com This "plug-and-play" approach can be applied to the formation of N-heterocycles and other core structures relevant to this compound. youtube.com Furthermore, continuous flow chemistry platforms are becoming increasingly sophisticated. mdpi.comresearchgate.net These systems allow for the safe and scalable production of key intermediates like sulfonyl chlorides by offering precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org The integration of automated process control with continuous stirred-tank reactors (CSTRs) and filtration systems enables the production of multi-hundred-gram quantities of aryl sulfonyl chlorides with improved safety and spacetime yield. mdpi.comresearchgate.net
| Platform Type | Key Features | Application to this compound |
| Cartridge-Based Synthesizers | Pre-filled reagent cartridges, simplified operation, no programming required. youtube.com | Rapid synthesis of derivatives for structure-activity relationship (SAR) studies. |
| Robotic Liquid Handlers | High-throughput screening in well-plate formats. researchgate.net | Screening various catalysts and conditions for synthesis optimization. |
| Continuous Flow Reactors | Precise control of reaction parameters, enhanced safety for exothermic reactions, scalability. rsc.orgmdpi.com | Safe and scalable production of the target compound or its precursors. |
Photoredox and Electrocatalytic Transformations
Photoredox and electrocatalysis represent powerful strategies for activating molecules under exceptionally mild conditions. Visible-light photoredox catalysis, in particular, has emerged as a transformative tool in organic synthesis. researchgate.net This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates like sulfonyl chlorides. researchgate.netnih.gov This activation generates sulfonyl radicals, which are valuable intermediates for a wide range of chemical transformations, including cross-coupling reactions. researchgate.netacs.org
The synthesis of sulfonyl chlorides themselves can be achieved via photoredox catalysis. For example, arenesulfonyl chlorides can be efficiently synthesized from anilines at room temperature using this method. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offer a more sustainable alternative to traditional transition-metal catalysts (e.g., ruthenium-based), providing an inexpensive and reusable option for mediating these reactions. nih.govacs.org These light-driven methods are noted for their high functional group tolerance and mild conditions, making them highly suitable for the synthesis and derivatization of complex molecules like this compound. nih.govacs.org Electrocatalysis offers a complementary approach, using electricity to drive redox reactions for the formation of C-S bonds, further expanding the toolkit for sulfone synthesis. researchgate.net
| Application | Catalyst Type | Substrates | Key Advantages |
| Synthesis of Sulfonyl Chlorides | Homogeneous (e.g., [Ru(bpy)₃]Cl₂) nih.govmpg.de | Anilines (via diazonium salts) | Mild conditions, high functional group tolerance. nih.gov |
| Synthesis of Sulfonyl Chlorides | Heterogeneous (e.g., K-PHI) nih.govacs.org | Aryldiazonium salts, Thiols | Inexpensive, reusable catalyst, uses visible light. nih.govacs.org |
| Reactions of Sulfonyl Chlorides | Homogeneous (e.g., Iridium-based) acs.orgacs.org | Sulfonyl chlorides, Trifluoroborates | Generation of sulfonyl radicals for cross-coupling reactions, redox neutrality. acs.org |
Integration with Machine Learning for Reaction Optimization and Prediction
| ML Application | Description | Relevance to this compound |
| Retrosynthesis Planning | Predicts potential starting materials for a target molecule. researchgate.net | Designing novel and efficient synthetic routes. |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.orgmdpi.com | Validating proposed synthetic steps and identifying potential side products. |
| Reaction Condition Optimization | Recommends the optimal solvent, temperature, catalyst, and reagents to maximize yield. beilstein-journals.orgresearchgate.net | Fine-tuning the synthesis protocol to improve efficiency and reduce costs. |
| In Silico Library Screening | Predicts the suitability of different substrates for a given reaction. digitellinc.com | Identifying which derivatives of the core structure can be synthesized efficiently. |
Q & A
Basic: What are the standard synthetic protocols for preparing 6-methyl-1,4-oxazepane-4-sulfonyl chloride, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves sulfonation of the 6-methyl-1,4-oxazepane precursor using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key intermediates include the oxazepane ring system, which must be stabilized to prevent ring-opening during sulfonation. Reaction parameters (e.g., temperature, solvent polarity) are critical; for example, dichloromethane or toluene is used to moderate exothermic reactions. Purification often requires low-temperature recrystallization or column chromatography to isolate the sulfonyl chloride .
Basic: How can researchers confirm the presence of the sulfonyl chloride group in this compound using spectroscopic methods?
Methodological Answer:
- FTIR: A sharp peak near 1360–1380 cm⁻¹ (S=O asymmetric stretching) and 1170–1190 cm⁻¹ (S=O symmetric stretching) confirms the sulfonyl group.
- ¹H/¹³C NMR: Deshielding effects on adjacent protons (e.g., oxazepane ring protons) and a carbon signal near 55–60 ppm (sulfonyl-attached carbon) are diagnostic.
- Mass Spectrometry: A molecular ion peak matching the molecular weight (C₆H₁₀ClNO₃S) and fragment ions corresponding to Cl⁻ loss (~35 m/z) are critical .
Advanced: What strategies mitigate competing side reactions during sulfonation of the oxazepane ring?
Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 0°C to suppress hydrolysis of the sulfonyl chloride to sulfonic acid.
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference.
- Catalytic Additives: Tetraalkylammonium salts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency by stabilizing transition states .
Advanced: How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
Methodological Answer:
Discrepancies may arise from:
- Conformational Isomerism: The seven-membered oxazepane ring can adopt multiple chair-like conformers, causing peak splitting. Use variable-temperature NMR to coalesce signals.
- Trace Moisture: Hydrolysis impurities (e.g., sulfonic acid) can broaden peaks. Dry samples rigorously and repeat under anhydrous conditions.
- 2D NMR (COSY, HSQC): Assign ambiguous signals by correlating proton and carbon shifts .
Advanced: What role does this compound play in designing protease inhibitors or covalent protein modifiers?
Methodological Answer:
The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine ε-amino groups or serine hydroxyls) in proteins. Applications include:
- Activity-Based Probes: Covalent labeling of active sites to study enzyme mechanisms.
- Drug Conjugates: Linking therapeutic payloads via stable sulfonamide bonds. Optimize reaction pH (7–9) and use buffered aqueous-organic solvent systems to preserve protein integrity .
Basic: What precautions are necessary for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C in airtight, amber glass vials to prevent moisture ingress and photodegradation.
- Handling: Use glove boxes or Schlenk lines for transfers. Quench spills with sodium bicarbonate to neutralize HCl release .
Advanced: How can researchers troubleshoot low yields in nucleophilic substitution reactions using this sulfonyl chloride?
Methodological Answer:
Low yields often stem from:
- Poor Leaving Group Activation: Ensure the nucleophile (e.g., amine) is sufficiently deprotonated using bases like NEt₃ or DMAP.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but may require strict dryness.
- Competing Hydrolysis: Pre-dry reagents and solvents over molecular sieves. Monitor reaction progress via TLC or in situ IR .
Advanced: What computational methods predict the reactivity of this compound in novel heterocyclic syntheses?
Methodological Answer:
- DFT Calculations: Model transition states for sulfonamide bond formation to identify favorable reaction pathways.
- Molecular Dynamics (MD): Simulate solvation effects on sulfonyl chloride stability in different solvents.
- Docking Studies: Predict binding affinities when designing enzyme inhibitors, focusing on electrostatic interactions with catalytic residues .
Basic: What analytical techniques quantify trace impurities in synthesized batches of this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column with acetonitrile/water gradients and detect impurities via high-resolution mass spectrometry.
- Ion Chromatography: Quantify chloride ions from residual HCl or hydrolysis byproducts.
- Karl Fischer Titration: Measure moisture content to ensure compliance with anhydrous standards .
Advanced: How does steric hindrance from the methyl group influence regioselectivity in derivatization reactions?
Methodological Answer:
The 6-methyl group directs electrophilic attacks to the less hindered sulfonyl chloride site. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
